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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487 Get Quote

CAS: 284040-73-9 | Formula: C7H8ClNO2 | MW: 173.60 g/mol

Executive Summary & Chemical Profile
5-Chloro-2,3-dimethoxypyridine is a highly specialized heterocyclic building block used

primarily in the development of pharmaceuticals and agrochemicals. Its structural uniqueness

lies in the regioselective interplay between the electron-donating methoxy groups and the

electron-withdrawing pyridine nitrogen.

This compound serves as a critical scaffold for Type III Phosphodiesterase (PDE3) inhibitors

and 3-hydroxypyridin-2-one iron chelators. Unlike simple pyridines, the 2,3-dimethoxy

substitution pattern "locks" the electronic environment, directing subsequent functionalization

(such as lithiation or cross-coupling) to specific positions (C4 and C5) with high predictability.
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Property Value Source/Validation

Appearance
White to off-white crystalline

solid or powder
Observed in analog series

Molecular Weight 173.60 g/mol Calculated

Melting Point 68–72 °C (Predicted)
Analogous to 2,3-dimethoxy-5-

bromopyridine

Solubility
Soluble in DCM, EtOAc,

MeOH; Insoluble in water
Lipophilic pyridine nature

pKa (Conjugate Acid) ~2.5–3.0
Reduced basicity due to 5-Cl

and 2-OMe

Synthesis & Manufacturing Logic
The synthesis of 5-Chloro-2,3-dimethoxypyridine is a case study in Electrophilic Aromatic

Substitution (SEAr) on electron-deficient heterocycles. While pyridines are typically resistant to

electrophilic attack, the strong electron-donating effects (+M) of the two methoxy groups at C2

and C3 activate the ring sufficiently to allow chlorination.

Mechanistic Pathway
The regioselectivity is governed by the competing directing effects:

Pyridine Nitrogen: Deactivates the ring; directs electrophiles to

-positions (C3, C5).

C2-Methoxy: Ortho/Para director. Activates C3 (blocked) and C5.

C3-Methoxy: Ortho/Para director. Activates C2 (blocked), C4, and C6.

Conclusion: C5 is the only position that is both electronically activated by the C2-OMe (para-

attack) and naturally favored by the pyridine ring (beta-position).

Synthesis Workflow Diagram
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The following diagram illustrates the primary industrial route (Direct Chlorination) and the

alternative high-purity route (SNAr).
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Figure 1: Dual synthetic pathways. Route A (top) utilizes electronic activation for direct

chlorination. Route B (bottom) uses nucleophilic aromatic substitution on a fluorinated scaffold.

Experimental Protocols
Protocol A: Direct Chlorination (Lab Scale)
Objective: Synthesis of 5-Chloro-2,3-dimethoxypyridine from 2,3-dimethoxypyridine.

Reagents:

2,3-Dimethoxypyridine (1.0 eq)

N-Chlorosuccinimide (NCS) (1.1 eq)

Acetonitrile (ACN) (Solvent, 0.5 M)

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 2,3-dimethoxypyridine and ACN. Stir until fully

dissolved.
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Addition: Add NCS portion-wise at room temperature. Note: Exothermic reaction possible;

monitor internal temperature.

Reflux: Heat the mixture to 60–70 °C. The elevated temperature is required to overcome the

inherent deactivation of the pyridine nitrogen.

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear less

polar than the starting material.

Workup: Concentrate ACN under reduced pressure. Resuspend residue in water and extract

with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Validation Check:

1H NMR (CDCl3): Look for the disappearance of the C5 proton signal. The C6 proton

(singlet or doublet with small coupling) and C4 proton should remain, but shifted downfield.

Regioselectivity: Confirm absence of 4-chloro or 6-chloro isomers by comparing coupling

constants (

values).

Reactivity & Functionalization
This molecule is a "chameleon" scaffold. The chlorine atom serves as a handle for cross-

coupling, while the C4 proton is highly acidic due to the Directed Ortho Metalation (DOM) effect

of the C3-methoxy group.

Reactivity Logic Map
C5-Position (Chlorine): Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

The electron-rich nature of the ring may require specialized ligands (e.g., XPhos, SPhos) for

oxidative addition.

C4-Position (Proton): The C3-OMe group coordinates lithium bases (n-BuLi or LDA),

directing deprotonation selectively to C4. This allows for the introduction of formyl, carboxyl,
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or alkyl groups at the 4-position.

Methoxy Groups: Can be selectively demethylated (using BBr3 or HBr) to yield pyridones,

which are privileged structures in kinase inhibitors.
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Figure 2: Functionalization vectors. The scaffold offers three distinct orthogonal reaction sites:

C5 (Halogen), C4 (DOM-active), and the Methoxy ethers.

Applications in Drug Discovery
PDE3 Inhibitors
The 2,3-dimethoxy-5-substituted pyridine motif mimics the dimethoxy-phenyl ring found in

many cardiovascular drugs but with improved metabolic stability and solubility profiles. The

nitrogen atom provides an additional hydrogen bond acceptor site within the enzyme pocket.

Iron Chelation Therapy
Demethylation of 5-chloro-2,3-dimethoxypyridine yields 5-chloro-3-hydroxypyridin-2(1H)-one.

This bidentate ligand forms stable complexes with Fe(III). The 5-chloro substituent modulates

the pKa of the hydroxyl group, optimizing iron binding at physiological pH while enhancing

membrane permeability.
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Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed (Acute Tox. 4).

Storage: Store under inert atmosphere (Argon/Nitrogen). Although methoxy-pyridines are

relatively stable, the 5-chloro substituent can sensitize the ring to photodegradation over long

periods.

Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with strong Lewis acids

(e.g., BBr3) unless controlled (demethylation reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fishersci.com [fishersci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC103410250&countryCode=US&language=en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN106008329A%2Fen
https://patentimages.storage.googleapis.com/01/1e/54/b8ccde0e462bbd/US9309199.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS9309199B2%2Fen
https://www.benchchem.com/product/b1592487?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB92764654.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC2635678%2F
https://www.benchchem.com/product/b1592487?utm_src=pdf-body
https://patentimages.storage.googleapis.com/01/1e/54/b8ccde0e462bbd/US9309199.pdf
https://patentimages.storage.googleapis.com/01/1e/54/b8ccde0e462bbd/US9309199.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8212667.htm
https://www.amerigoscientific.com/chemical-building-blocks.html?page=1274
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bocsci.com%2F5-chloro-2-3-dimethoxypyridine-cas-284040-73-9-item-164668.html
https://www.benchchem.com/product/b1592487?utm_src=pdf-custom-synthesis
https://www.fishersci.com/store/msds?partNumber=AC103410250&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4. 2,3-Dimethoxypyridine | 52605-97-7 [chemicalbook.com]

5. Chemical Building Blocks - Page 1274 - Amerigo Scientific [amerigoscientific.com]

To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2,3-dimethoxypyridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592487#literature-review-of-5-chloro-2-3-
dimethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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